4-Fluorobenzoate

Descripción general

Descripción

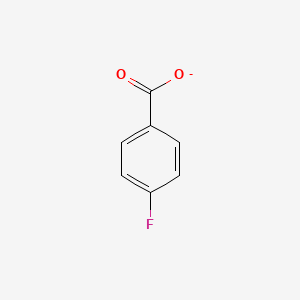

4-Fluorobenzoate is an organic compound with the chemical formula C(_7)H(_4)FO(_2). It is a derivative of benzoic acid, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluorobenzoate can be synthesized through several methods. One common method involves the Schiemann reaction, where 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluoride ion. The reaction conditions typically involve protecting the 4-aminobenzoic acid as the ethyl ester, followed by diazotization and fluoride introduction. Hydrolysis of the ester then converts it back to the free acid .

Industrial Production Methods: In industrial settings, this compound is often produced via the aerobic biotransformation of 4-fluorocinnamic acid. This method involves the use of specific bacterial strains that can convert 4-fluorocinnamic acid into this compound under aerobic conditions .

Análisis De Reacciones Químicas

Degradation of 4-Fluorobenzoate

-

Aerobic Biotransformation: 4-Fluorobenzoic acid can be formed through the aerobic biotransformation of 4-fluorocinnamic acid .

-

Bacterial Degradation: Several bacterial strains can use 4-fluorobenzoic acid as their sole source of carbon and energy. These strains belong to genera such as Alcaligenes, Pseudomonas, and Aureobacterium . The degradation pathways often involve the formation of 4-fluorocatechol as a metabolic intermediate. Some strains excrete fluoride during growth on fluorobenzoate .

-

Alcaligenes sp. strains RHO21 and RHO22 can utilize all three isomers of monofluorobenzoate .

-

Aureobacterium sp. strain RHO25 can transiently excrete 4-hydroxybenzoate into the culture medium during growth on this compound, releasing stoichiometric amounts of fluoride. This strain degrades this compound via 4-hydroxybenzoate and 3,4-dihydroxybenzoate .

-

-

Anaerobic Degradation: Aureobacterium sp. strain RHO25 can anaerobically degrade this compound through coenzyme A ligation and dehalogenation, yielding 4-hydroxybenzoyl-CoA .

Reactions and Intermediates in Degradation Pathways

-

4-Fluorocatechol as Intermediate: In several bacterial degradation pathways, this compound is converted to 4-fluorocatechol . The enzyme catechol 1,2-dioxygenase then acts on 4-fluorocatechol .

-

4-Fluoromuconolactone Formation: The enzymatic conversion of 4-fluorocatechol leads to the formation of (+)-4-fluoromuconolactone . This compound decomposes spontaneously to maleylacetate, which decarboxylates to cis-acetylacrylate .

-

Dienelactone Hydrolases: Dienelactone hydrolases are involved in the degradation of this compound, as indicated by their induction during growth of various strains with this compound .

Impact of Fluorine Substituents on Degradation

-

Inhibition: Monofluorobenzoates can inhibit microbial growth, with varying degrees of inhibition depending on the position of the fluorine substituent. Research has shown that 2-fluorobenzoate exhibits the highest inhibition, followed by 3-fluorobenzoate, with this compound showing the least inhibition .

Other Reactions

-

Reaction with Fluorine: Treating 4-fluorobenzoic acid with fluorine can result in the formation of more highly fluorinated derivatives such as 3,4-difluorobenzoic acid, 2,4,5-trifluorobenzoic acid, and 2,3,4,5-tetrafluorobenzoic acid . The conversion rate depends on the substrate-to-fluorine ratio .

Solubility

-

The solubility of 4-fluorobenzoic acid increases with increasing temperature in solvents such as methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, isobutanol, 1-pentanol, ethyl formate, methyl acetate, ethyl acetate, acetonitrile, and acetone . The modified Apelblat equation can be used to model the solubility of 4-fluorobenzoic acid in various solvents .

Data Tables

Table 1: Inhibition of Microbial Growth by Monofluorobenzoates

| Fluorobenzoate Isomer | Inhibition |

|---|---|

| 2-Fluorobenzoate | 80% |

| 3-Fluorobenzoate | 57% |

| This compound | 0.84% |

Table 2: Products of treating 4-fluorobenzoic acid with fluorine

| Substrate to Fluorine Ratio | Conversion from 4-fluorobenzoic acid | Products |

|---|---|---|

| 1 : 1.6 | 32% | 4-fluorobenzoic acid, 3,4-difluorobenzoic acid, unidentified material |

| 1 : 2 | 52% | 4-fluorobenzoic acid, 3,4-difluorobenzoic acid, unidentified material |

| 1 : 3 | 65% | 4-fluorobenzoic acid, 3,4-difluorobenzoic acid, unidentified material |

| 1 : 4 | 79% | 4-fluorobenzoic acid, 3,4-difluorobenzoic acid, 3,4,5-trifluorobenzoic acid, 2,4,5-trifluorobenzoic acid |

| 1 : 2.4 | 84.8% | 4-fluorobenzoic acid, 3,4-difluorobenzoic acid, 2,4,5-trifluorobenzoic acid, 2,3,4-trifluorobenzoic acid, 3,4,5- trifluorobenzoic acid, 2,3,4,5-tetrafluorobenzoic acid, unidentified material |

Aplicaciones Científicas De Investigación

Microbial Biodegradation

Overview : 4-Fluorobenzoate serves as a carbon and energy source for various bacterial strains, facilitating studies on biodegradation pathways.

Case Studies :

- Pseudomonas aeruginosa Strain IE653 : This strain can utilize this compound as a sole carbon source. It effectively transforms this compound into metabolites such as 4-fluorophenol and 4-fluorocatechol through ortho and meta cleavage pathways. The strain also demonstrates an ability to eliminate fluoride ions during the degradation process, indicating potential for bioremediation applications .

- Aureobacterium sp. RHO25 : Research indicates that this strain degrades this compound via a new pathway involving intermediates like 4-hydroxybenzoate and 3,4-dihydroxybenzoate. This discovery expands the understanding of microbial interactions with fluorinated compounds .

Environmental Monitoring

Application : The biodegradation capabilities of microorganisms utilizing this compound are being explored for environmental monitoring and remediation strategies.

Data Table :

| Microbial Strain | Substrate Utilized | Key Metabolites Produced | Fluoride Ion Release |

|---|---|---|---|

| Pseudomonas aeruginosa IE653 | This compound | 4-Fluorophenol, 4-Fluorocatechol | Yes |

| Aureobacterium sp. RHO25 | This compound | 4-Hydroxybenzoate | Not specified |

Medicinal Chemistry

Overview : In medicinal chemistry, derivatives of this compound are being investigated for their potential in drug development.

Case Studies :

- Propargyl 4-[18F]fluorobenzoate : This compound has been developed as a radiolabeled prosthetic group for biomolecule labeling via click chemistry. Its stability and rapid clearance from normal tissues make it a promising candidate for imaging applications in medical diagnostics .

- Fluorinated Compounds in Drug Design : The incorporation of fluorine into aromatic compounds like benzoates enhances metabolic stability and bioactivity, making them valuable in designing pharmaceuticals .

Analytical Chemistry

Application : The degradation products of this compound are often analyzed using advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Data Table :

| Analytical Technique | Purpose | Key Findings |

|---|---|---|

| HPLC | Quantification of metabolites | Identification of degradation products |

| Mass Spectrometry | Structural elucidation | Confirmation of metabolic pathways |

Mecanismo De Acción

4-Fluorobenzoate can be compared with other fluorobenzoic acids, such as:

2-Fluorobenzoic acid: The fluorine atom is positioned ortho to the carboxyl group.

3-Fluorobenzoic acid: The fluorine atom is positioned meta to the carboxyl group.

Uniqueness: this compound is unique due to its para positioning of the fluorine atom, which influences its reactivity and interaction with enzymes differently compared to its ortho and meta counterparts .

Comparación Con Compuestos Similares

- 2-Fluorobenzoic acid

- 3-Fluorobenzoic acid

- 4-Chlorobenzoic acid

- 4-Bromobenzoic acid

These compounds share similar structural frameworks but differ in the position and type of halogen substituent, affecting their chemical properties and applications .

Propiedades

IUPAC Name |

4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYDXOIZLAWGSL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-27-7 | |

| Record name | 4-Fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.